Product packaging for L-ALANINE-N-T-BOC (15N)(Cat. No.:)

L-ALANINE-N-T-BOC (15N)

Cat. No.: B1580339
M. Wt: 190.20
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Site-Specific Isotopic Labeling in Molecular Probes

Isotopic labeling is a powerful technique used to track the journey of an atom or a group of atoms through a chemical reaction or a biological pathway. wikipedia.org This is achieved by replacing an atom in a molecule with its isotope, which has the same number of protons but a different number of neutrons. wikipedia.org While chemically similar to its more common counterpart, the isotope acts as a detectable tag. Stable isotopes, such as nitrogen-15 (B135050) (¹⁵N), carbon-13 (¹³C), and deuterium (B1214612) (²H), are non-radioactive and are frequently used for this purpose. cernobioscience.com

Site-specific isotopic labeling elevates this technique by placing the isotopic tag at a precise location within a molecule. This precision is crucial for creating sophisticated molecular probes designed to answer highly specific research questions. By knowing the exact location of the isotope, scientists can gain detailed insights into molecular structures, dynamics, and interactions. nih.gov For instance, the ¹⁵N label in N-tert-Butoxycarbonyl-L-alanine-[15N] allows researchers to specifically monitor the nitrogen atom of the alanine (B10760859) residue.

The primary methods for detecting these stable isotopes are mass spectrometry, which differentiates molecules based on their mass-to-charge ratio, and Nuclear Magnetic Resonance (NMR) spectroscopy, which detects the unique nuclear spin properties of isotopes like ¹⁵N. wikipedia.org Vibrational spectroscopy is another method that can detect shifts in vibrational modes caused by the heavier isotope. nih.govarxiv.org These analytical techniques allow researchers to follow the labeled molecule, providing unambiguous data on metabolic transformations, protein folding, and the binding of molecules at interfaces such as cell membranes. cernobioscience.comnih.govcreative-proteomics.com

The Foundational Role of Protected Amino Acid Derivatives in Complex Chemical Synthesis

The synthesis of complex molecules, particularly peptides and proteins, is a stepwise process that requires precise control over chemical reactions. bachem.com Amino acids, the building blocks of proteins, have at least two reactive functional groups: an amino group (-NH₂) and a carboxyl group (-COOH). During synthesis, if these groups are not managed, they can react uncontrollably, leading to a mixture of unwanted products. peptide.com

This challenge is overcome by using "protecting groups," which are chemical moieties that temporarily block a reactive site on a molecule. iris-biotech.de The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. organic-chemistry.org It is stable under many reaction conditions but can be easily removed when desired, typically with a mild acid. iris-biotech.deorganic-chemistry.org This is a key feature of an "orthogonal" protection strategy, where different protecting groups on the same molecule can be removed selectively without affecting others. iris-biotech.de

N-tert-Butoxycarbonyl-L-alanine-[15N] is a prime example of a protected amino acid derivative. The Boc group ensures that the ¹⁵N-labeled amino group of the alanine molecule does not participate in unintended reactions during the step-by-step assembly of a peptide chain. bachem.com Once the amino acid is incorporated into the desired position in the peptide sequence, the Boc group is cleaved, freeing the amino group to form a peptide bond with the next amino acid. bachem.com This foundational strategy allows for the creation of specifically designed peptides and proteins with isotopically labeled residues at predetermined positions, which is essential for detailed structural and functional studies. peptide.comamerigoscientific.com

Overview of Research Trajectories Enabled by N-tert-Butoxycarbonyl-L-alanine-[15N]

The unique combination of a site-specific ¹⁵N label and a chemically stable protecting group makes N-tert-Butoxycarbonyl-L-alanine-[15N] a powerful tool that opens up several advanced research avenues. Its primary use is as a building block for the synthesis of ¹⁵N-labeled peptides and proteins. These labeled biomolecules are then used as probes in a variety of sophisticated experiments.

One major application is in Biomolecular NMR Spectroscopy . By incorporating ¹⁵N-labeled alanine into a protein, researchers can use NMR techniques to study the protein's three-dimensional structure and dynamics in solution. The ¹⁵N nucleus provides a specific signal that can be distinguished from the signals of all other atoms, allowing scientists to zoom in on the local environment of the alanine residue. This helps in understanding protein folding, stability, and interactions with other molecules like drugs or other proteins.

Another significant research trajectory is in Proteomics and Metabolic Flux Analysis . isotope.comcernobioscience.com In these studies, organisms or cells are supplied with ¹⁵N-labeled compounds. creative-proteomics.com N-tert-Butoxycarbonyl-L-alanine-[15N], after deprotection and incorporation into proteins, allows scientists to use mass spectrometry to track the synthesis, turnover, and fate of specific proteins within the cell. cernobioscience.com This provides a dynamic picture of cellular processes and how they respond to various stimuli or disease states. For example, it enables the quantification of nitrogen transfer between different metabolic pathways, offering critical insights into cellular metabolism.

Furthermore, this compound is instrumental in mechanistic studies of enzymes . By placing a labeled alanine at the active site or a binding site of an enzyme, researchers can probe the chemical steps of catalysis and the interactions between the enzyme and its substrate. The specific isotopic label provides a clear and unambiguous signal to monitor these intricate processes.

Properties

Molecular Weight

190.20

Purity

98%

Origin of Product

United States

Advanced Spectroscopic Characterization Utilizing N Tert Butoxycarbonyl L Alanine 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a premier technique for elucidating the structure and dynamics of molecules at an atomic level. The low natural abundance of ¹⁵N (0.4%) makes isotopic labeling a crucial strategy for enhancing sensitivity and enabling a wide range of NMR experiments that would otherwise be impractical.

Application of ¹⁵N NMR Spectroscopy in Biomolecular Research

The introduction of ¹⁵N labels into biomolecules like peptides and proteins has revolutionized their study by NMR. ¹⁵N NMR provides valuable information on the chemical environment of nitrogen atoms, which are integral components of the peptide backbone and certain amino acid side chains. Analysis of ¹⁵N chemical shifts, ¹H-¹⁵N coupling constants, and ¹⁵N relaxation rates can reveal details about hydrogen bonding, secondary structure, and molecular motion. For instance, two-dimensional ¹⁵N-Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provides a "fingerprint" of a protein, where each backbone amide group gives rise to a unique peak, allowing for the monitoring of structural changes upon ligand binding or environmental perturbations.

Heteronuclear Multi-Dimensional NMR Techniques (e.g., ¹H-¹⁵N, ¹³C-¹⁵N) in Conformational Analysis

Heteronuclear multi-dimensional NMR experiments are indispensable for resolving spectral overlap and determining the three-dimensional structures of biomolecules. Techniques such as ¹H-¹⁵N HSQC and ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish connectivity and spatial proximities between atoms. For example, three-dimensional (3D) NMR experiments that correlate ¹H, ¹⁵N, and ¹³C nuclei are fundamental for the sequential assignment of protein backbone resonances, a critical first step in structure determination. The ability to correlate the chemical shifts of these different nuclei provides a wealth of structural constraints for computational modeling.

A common application is the use of ¹⁵N-edited Nuclear Overhauser Effect Spectroscopy (NOESY-HSQC) to measure distances between protons, which are then used to calculate the 3D structure of the molecule. The table below illustrates typical through-space correlations observed in a ¹⁵N-labeled peptide.

Observed NOE CorrelationDistance Constraint (Å)Structural Implication
Hα(i) - HN(i+1)< 3.5Defines peptide backbone torsion angles
HN(i) - HN(i+1)< 4.0Indicates β-sheet or tight turn conformation
Hα(i) - HN(i+3)< 4.5Characteristic of an α-helical structure

Enhanced Sensitivity through Hyperpolarization Techniques (e.g., SABRE) with ¹⁵N-Labeled Alanine (B10760859)

A major limitation of NMR spectroscopy is its inherently low sensitivity. Hyperpolarization techniques can overcome this limitation by dramatically increasing the nuclear spin polarization of a sample, leading to significant signal enhancements. Signal Amplification By Reversible Exchange (SABRE) is one such technique that has been successfully applied to ¹⁵N-labeled molecules, including derivatives of alanine. In SABRE, polarization is transferred from parahydrogen to a target molecule via a transient metal complex. This can result in signal enhancements of several orders of magnitude, enabling rapid data acquisition and the study of low-concentration samples. The long T1 relaxation times of ¹⁵N nuclei make them particularly good candidates for hyperpolarization, as the enhanced signal can be maintained for a longer duration.

Mass Spectrometry-Based Analytical Strategies for Isotope Tracking

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When combined with stable isotope labeling, MS becomes a powerful tool for tracking the metabolic fate of molecules and for quantifying changes in proteomes and metabolomes.

Quantitative Proteomics and Metabolomics using ¹⁵N-Labeling

In quantitative proteomics and metabolomics, ¹⁵N-labeling is a widely used strategy for accurate relative and absolute quantification of proteins and metabolites. In a typical metabolic labeling experiment, one population of cells is grown in a medium containing a ¹⁵N-labeled nitrogen source, while a control population is grown in a medium with the natural abundance ¹⁴N. The two cell populations are then mixed, and the proteins or metabolites are extracted, processed, and analyzed by MS. The mass difference between the ¹⁵N-labeled and unlabeled peptides or metabolites allows for their distinct detection and quantification. This approach, often referred to as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) when applied to amino acids, enables highly accurate comparisons of protein and metabolite levels between different experimental conditions.

The following table provides an example of how ¹⁵N-labeling is used to quantify protein expression changes.

Protein¹⁴N Peak Intensity (Control)¹⁵N Peak Intensity (Treated)Ratio (¹⁵N/¹⁴N)Fold Change
Protein A100,000200,0002.02.0 (Upregulated)
Protein B50,00025,0000.50.5 (Downregulated)
Protein C75,00076,0001.01No significant change

Applications in Advanced Peptide and Protein Chemistry Research

Utilization as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. sigmaaldrich.com The process involves the sequential addition of protected amino acid residues to a growing peptide chain that is covalently attached to an insoluble polymer support. sigmaaldrich.comscispace.com L-Alanine-N-t-Boc (¹⁵N), as a tert-butyloxycarbonyl (Boc) protected derivative of L-alanine, is an essential building block in this methodology. peptide.comchemimpex.com The Boc group serves as a temporary protecting group for the α-amino group, preventing unwanted polymerization, while the ¹⁵N isotope provides a specific spectroscopic handle. peptide.commyskinrecipes.com

The general SPPS cycle using a Boc-protected amino acid involves several key steps:

Attachment: The first C-terminal amino acid is anchored to the solid resin support. scispace.compeptide.com

Deprotection: The N-α-Boc protecting group is removed, typically with a moderately strong acid like trifluoroacetic acid (TFA), to expose a free amine. peptide.com

Washing: Excess reagents and byproducts are removed by washing the resin. scispace.compeptide.com

Coupling: The next Boc-protected amino acid (in this case, L-Alanine-N-t-Boc (¹⁵N)) is activated and coupled to the free amine of the resin-bound peptide. peptide.com

Washing: The resin is washed again to remove unreacted reagents. peptide.com This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. peptide.com

Table 1: Overview of the Boc-SPPS Cycle

Step Description Typical Reagents
Resin Swelling Preparing the polymer support for synthesis. Dichloromethane (B109758) (DCM)
Deprotection Removal of the N-α-Boc group from the growing peptide chain. 50% Trifluoroacetic Acid (TFA) in DCM
Neutralization Conversion of the TFA salt to a free amine. Diisopropylethylamine (DIEA) in DCM
Coupling Addition of the next activated Boc-amino acid. Boc-AA, Coupling Reagent (e.g., HBTU, HATU)
Capping (Optional) Blocking any unreacted amino groups to prevent deletion sequences. Acetic Anhydride

| Final Cleavage | Releasing the completed peptide from the resin. | Strong acids (e.g., HF, TFMSA) |

The primary application of L-Alanine-N-t-Boc (¹⁵N) is to introduce a stable isotope label at a specific position within a peptide or protein sequence. myskinrecipes.com This isotopic labeling is invaluable for biophysical studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. myskinrecipes.comisotope.com The ¹⁵N nucleus is NMR-active, and its incorporation allows researchers to monitor the chemical environment of that specific alanine (B10760859) residue. myskinrecipes.com

This site-specific labeling enables a range of advanced NMR experiments to study:

Molecular Structure: Determining the three-dimensional structure of peptides and proteins in solution. myskinrecipes.com

Protein Dynamics: Investigating the movement and flexibility of different parts of the protein, which is often crucial for its function. myskinrecipes.com

Peptide-Protein Interactions: Mapping the binding sites and understanding the molecular details of how a peptide interacts with its target protein or other biomolecules. myskinrecipes.com

Metabolic Pathway Analysis: Tracing the metabolic fate of the amino acid within complex biological systems. myskinrecipes.com

The use of ¹⁵N-labeled alanine is a key strategy in NMR-based research for probing the structure, dynamics, and binding of biological macromolecules. isotope.comisotope.com

Boc Deprotection: The removal of the Boc group is achieved with acids like TFA. peptide.com A potential side reaction during this step is the formation of tert-butyl carbonium ions, which can react with nucleophilic residues like Tryptophan or Methionine. peptide.com To prevent these side products, "scavengers" such as dithioethane (DTE) are often added to the cleavage solution. peptide.com Following deprotection, the resulting TFA salt must be neutralized to the free amine before the next coupling can occur, typically using a base like diisopropylethylamine (DIEA). peptide.com In situ neutralization protocols have also been developed to streamline this process. peptide.com

Coupling Efficiency: Coupling efficiency is influenced by several factors, including the sequence being synthesized, the choice of coupling reagents, and reaction conditions. iris-biotech.demdpi.com For sterically hindered amino acids or "difficult" sequences, standard coupling times may be insufficient. iris-biotech.de To enhance coupling rates and minimize side reactions like racemization, a variety of activating reagents are used. bachem.com

Table 2: Common Coupling Reagents Used in Peptide Synthesis

Reagent Class Examples Key Features
Carbodiimides DCC, DIC Widely used, often in combination with additives like HOBt to reduce racemization. bachem.com
Phosphonium (B103445) Salts BOP, PyBOP Effective for hindered couplings.

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly popular and efficient reagents for both solid-phase and solution-phase synthesis, known for high coupling rates and suppression of side reactions. bachem.commesalabs.com |

The choice of base is also critical, with weaker bases like 2,4,6-collidine sometimes being used to reduce racemization compared to stronger, more common bases like DIEA. mesalabs.comuni-kiel.de

Role in Solution-Phase and Liquid-Phase Peptide Synthesis (SolPPS/LPPS)

While SPPS is dominant, solution-phase peptide synthesis (SolPPS), also known as liquid-phase synthesis, remains relevant, particularly for the large-scale industrial production of certain peptides. sigmaaldrich.com In SolPPS, reactions are carried out in a homogenous solution, and the product is isolated and purified after each step. Boc-protected amino acids, including L-Alanine-N-t-Boc (¹⁵N), are also fundamental building blocks in this methodology. The principles of protection, activation, coupling, and deprotection are similar to SPPS, but the purification techniques differ, relying on methods like extraction and crystallization.

The efficiency of solution-phase synthesis is highly dependent on the coupling reagents and solvent systems employed. The goal is to achieve high yields with minimal racemization. uni-kiel.de A wide array of coupling reagents has been developed and optimized for these purposes. researchgate.net

Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) were among the first to be widely used and are still applied in SolPPS, often with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization. bachem.comuni-kiel.de More advanced onium-type reagents, such as HBTU and HATU, are also highly effective in solution-phase reactions, promoting efficient coupling even for sterically hindered or N-methylated amino acids. bachem.comuni-kiel.de The choice of solvent is also crucial, as it must be able to dissolve all reactants while facilitating the reaction. Common solvents include Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). The selection of the optimal coupling reagent and solvent system is often determined empirically based on the specific peptide sequence being synthesized. uni-kiel.de

Construction of Peptide Libraries and Structure-Activity Relationship (SAR) Studies

Peptide libraries are powerful tools in drug discovery and molecular biology. They consist of a large collection of different peptides that can be screened for a specific biological activity. L-Alanine-N-t-Boc is used in the construction of these libraries, particularly for structure-activity relationship (SAR) studies. peptide.com SAR studies aim to understand how changes in the structure of a peptide, such as substituting different amino acids at various positions, affect its biological function. nih.gov

By using L-Alanine-N-t-Boc to create a library of peptides where each position has been substituted with alanine (an "alanine scan library"), researchers can identify "hot spots"—residues that are critical for the peptide's interaction with its target. peptide.comgenscript.com If a substitution with alanine leads to a significant loss of activity, it implies that the original residue's side chain was important for function. The incorporation of the ¹⁵N label in the scanning process allows for further biophysical analysis (e.g., via NMR) of the resulting peptide analogues to probe how each mutation affects the structure and dynamics of the peptide. wikipedia.org This technique has been instrumental in mapping functional epitopes, identifying key binding residues between proteins, and understanding protein structure-function relationships. mybiosource.comgenscript.com

Synthesis of Modified Peptides and Peptidomimetics

The site-specific incorporation of isotopically labeled amino acids is a cornerstone of advanced peptide and protein chemistry, enabling detailed structural and functional studies. L-ALANINE-N-T-BOC (¹⁵N) serves as a critical building block in the synthesis of modified peptides and peptidomimetics, where the introduction of a stable nitrogen-15 (B135050) isotope provides a specific probe for sophisticated analytical techniques.

The primary method for incorporating L-ALANINE-N-T-BOC (¹⁵N) into a peptide sequence is through Solid-Phase Peptide Synthesis (SPPS). kilobio.com The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group for the alpha-amino group of the alanine. kilobio.compeptide.com During SPPS, the Boc group shields the ¹⁵N-labeled nitrogen, preventing it from reacting while the subsequent amino acid in the sequence is coupled to the growing peptide chain. kilobio.comchemimpex.com

The synthesis cycle involves two key steps:

Coupling: The carboxyl group of the incoming Boc-protected amino acid is activated and reacted with the free N-terminus of the peptide chain attached to the solid support.

Deprotection: The Boc group is removed from the newly added amino acid using a strong acid, typically trifluoroacetic acid (TFA), which exposes a new N-terminus for the next coupling reaction. peptide.com

Because the isotopic labeling with ¹⁵N does not alter the chemical reactivity of the alanine molecule, L-ALANINE-N-T-BOC (¹⁵N) can be seamlessly integrated into established Boc-SPPS protocols without requiring significant modifications to the synthetic strategy. peptide.com

The incorporation of the ¹⁵N label is instrumental for a variety of research applications. In Nuclear Magnetic Resonance (NMR) spectroscopy, the ¹⁵N nucleus acts as a sensitive probe for elucidating the three-dimensional structure and dynamics of peptides and proteins in solution. myskinrecipes.com By placing the labeled alanine at a specific site, researchers can obtain detailed information about the local chemical environment, hydrogen bonding, and conformational changes in that region of the molecule.

In the field of proteomics and metabolic research, the mass shift introduced by the ¹⁵N isotope allows for the precise tracking and quantification of peptides and proteins using mass spectrometry. nih.gov This enables studies on protein synthesis and turnover rates, pathway analysis, and the identification of protein-protein interactions. myskinrecipes.comnih.gov

Furthermore, L-ALANINE-N-T-BOC (¹⁵N) is utilized in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but often with improved stability, bioavailability, or receptor-binding affinity. chemicalbook.com Incorporating the ¹⁵N label into these synthetic molecules allows for the detailed investigation of their metabolic fate and mechanism of action, which is crucial for the development of novel therapeutic agents. myskinrecipes.comchemicalbook.com

Research Findings on the Use of ¹⁵N-Labeled Alanine

Research FocusSynthetic StrategyKey FindingAnalytical Technique
Peptide Structure DeterminationBoc Solid-Phase Peptide SynthesisIncorporation of ¹⁵N-Alanine provides specific resonance signals, enabling the assignment of backbone and side-chain conformations.NMR Spectroscopy
Protein Synthesis Rate MeasurementCell culture with ¹⁵N-labeled amino acid mediaThe rate of ¹⁵N incorporation into newly synthesized proteins can be quantified to determine protein turnover dynamics. nih.govMass Spectrometry
Peptidomimetic Stability AnalysisBoc-SPPS with unnatural amino acids¹⁵N-labeled peptidomimetics can be traced in biological samples to assess their resistance to proteolytic degradation.HPLC-Mass Spectrometry
Enzyme-Substrate InteractionSite-specific isotopic labeling via SPPSThe chemical shift perturbation of the ¹⁵N-Alanine upon substrate binding reveals details about the active site environment.NMR Spectroscopy

Elucidation of Biochemical Pathways and Mechanistic Research with 15n Labeled Alanine Derivatives

Tracing Nitrogen Fluxes and Amino Acid Metabolism in Model Systems

¹⁵N-labeled L-alanine is extensively used as a tracer to follow the movement of nitrogen through various metabolic pathways. By introducing this labeled amino acid into a biological system, researchers can track the incorporation of the ¹⁵N atom into other molecules, thereby mapping the flow of nitrogen and gaining insights into amino acid metabolism.

The rate of protein synthesis and degradation, known as protein turnover, is a fundamental cellular process. ¹⁵N-labeled alanine (B10760859) is a key tool for measuring these rates. In a typical experiment, cells or organisms are cultured in a medium containing ¹⁵N-labeled amino acids. nih.gov As new proteins are synthesized, they incorporate the heavy isotope. nih.gov By using mass spectrometry to analyze the ratio of ¹⁵N to ¹⁴N in proteins or specific peptides over time, the fractional synthesis rate (FSR) of proteins can be determined. nih.gov For instance, studies in pancreatic cancer cells have utilized a mixture of ¹⁵N amino acids to measure the FSR of various proteins, revealing rates between 44% and 76%. nih.gov

This technique is not limited to cell cultures. In whole-body studies, the administration of ¹⁵N-labeled nonessential amino acids, including alanine, allows for the calculation of whole-body protein synthesis rates by measuring ¹⁵N enrichment in plasma and urine. nih.gov The nitrogen from L-alanine is efficiently utilized in the synthesis of body proteins, making it an effective tracer for these studies. nih.gov

Furthermore, ¹⁵N metabolic labeling is a powerful technique for studying protein-protein interactions. nih.gov By labeling proteins with ¹⁵N, researchers can use techniques like co-immunoprecipitation coupled with mass spectrometry to identify interaction partners. nih.gov A quantitative approach, often combined with knockdown of the target protein, allows for the differentiation between specific interaction partners and non-specific contaminants. nih.gov

Table 1: Representative Protein Turnover Rates Determined Using ¹⁵N-Labeling

Protein/Tissue Model System Fractional Synthesis Rate (FSR) Reference
Various Proteins Pancreatic Cancer Cells 44-76% nih.gov
Plastid Proteins Chlamydomonas reinhardtii Varies by protein researchgate.net
Liver Proteins Rat High turnover nih.gov
Brain Proteins Rat Low turnover nih.gov

Analysis of Nitrogen Cycling in Environmental and Ecological Studies

Beyond the cellular level, ¹⁵N-labeled compounds are crucial for understanding nitrogen cycling in broader ecological contexts. nih.gov The transfer of nitrogen between different organisms and environmental compartments can be traced using ¹⁵N-labeled substrates. For example, in marine environments, ¹⁵N-enriched compounds are used to study key processes like nitrification, denitrification, and nitrogen fixation. nih.gov

In soil and aquatic ecosystems, the uptake and transformation of nitrogen by microbial communities can be investigated using ¹⁵N-labeled amino acids. researchgate.net A method has been developed to analyze ¹⁵N incorporation into D-alanine, a biomarker for bacteria, to quantify nitrogen flow through bacterial communities in natural environments. researchgate.net This approach allows for the direct measurement of the relative contributions of bacteria and algae to the total microbial ¹⁵N uptake. researchgate.net For instance, in one experiment with sediment slurries, bacteria were responsible for 38% of the total ¹⁵NH₄⁺ uptake and dominated the uptake of a ¹⁵N-amino acid mixture (90%). researchgate.net

These studies provide critical data for understanding nutrient dynamics in various ecosystems, from agricultural soils to marine environments. oup.com

Mechanistic Probing of Enzyme Catalysis and Substrate Specificity

Isotopically labeled substrates are instrumental in elucidating the mechanisms of enzyme-catalyzed reactions. ¹⁵N-labeled L-alanine can be used to probe the catalytic mechanisms of enzymes involved in amino acid metabolism, such as alanine dehydrogenase and alanine racemase. nih.govebi.ac.uk

Alanine dehydrogenase, for example, catalyzes the reversible deamination of L-alanine to pyruvate. nih.gov By using ¹⁵N-labeled alanine, researchers can follow the fate of the amino group and investigate the stereospecificity of the reaction. Enzymatic synthesis methods have been developed to produce ¹⁵N-labeled L-amino acids using dehydrogenases, highlighting the utility of these enzymes in both synthetic and mechanistic studies. nih.gov

Furthermore, protein engineering studies aimed at altering the substrate specificity of enzymes like alanine dehydrogenase benefit from the use of labeled substrates to accurately assess the activity of mutant enzymes towards different amino acids. nih.govnih.gov For example, a single mutation (F94S) in the alanine dehydrogenase from Mycobacterium tuberculosis was shown to completely alter its substrate specificity, enabling it to act on a range of larger amino acids. nih.gov The promiscuous activity of the wild-type enzyme towards other amino acids like L-cysteine and L-valine was also characterized, demonstrating the subtleties of enzyme-substrate interactions. nih.gov

The catalytic mechanism of alanine racemase, which interconverts L-alanine and D-alanine, involves a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. researchgate.net The use of isotopically labeled alanine can help to dissect the steps of this reaction, including the formation of a quinonoid intermediate. researchgate.net

Elucidation of Organic Reaction Mechanisms through Isotopic Effects

The kinetic isotope effect (KIE) is a powerful tool for determining the mechanisms of chemical reactions. wikipedia.org It is defined as the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The magnitude of the KIE can provide information about bond breaking or formation in the rate-determining step of a reaction. pharmacy180.com

While deuterium (B1214612) KIEs (kH/kD) are more common, heavy atom KIEs, such as the ¹⁴N/¹⁵N KIE, can also provide valuable mechanistic insights, although the effects are typically smaller. libretexts.orgprinceton.edu A ¹⁴N/¹⁵N KIE greater than 1 indicates that the bond to the nitrogen atom is being broken in the rate-determining step. snnu.edu.cn The study of KIEs can help to distinguish between different possible reaction pathways, such as Sₙ1 and Sₙ2 mechanisms in nucleophilic substitution reactions. wikipedia.org

The use of computational chemistry allows for the prediction of KIEs for different proposed mechanisms, which can then be compared to experimental values to support or refute a particular pathway. snnu.edu.cn

Table 2: Typical Primary Kinetic Isotope Effects for Heavy Atoms

Isotope Pair Typical KIE (k_light / k_heavy)
¹²C / ¹³C 1.04
¹²C / ¹⁴C 1.07
¹⁴N / ¹⁵N 1.03
¹⁶O / ¹⁸O 1.02
³²S / ³⁴S 1.01
³⁵Cl / ³⁷Cl 1.01

Source: Adapted from Macmillan Group, 2005. princeton.edu

Studies on Conformational Dynamics and Stability of Peptides and Proteins

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying the structure, dynamics, and stability of proteins and peptides in solution. The use of ¹⁵N-labeled amino acids, such as L-alanine, significantly enhances the power of NMR by allowing for the use of heteronuclear experiments that can resolve spectral overlap and provide detailed information about the protein backbone. nih.gov

By selectively labeling specific amino acid types with ¹⁵N, researchers can simplify complex NMR spectra and focus on particular regions of a protein. nih.govwestmont.edu This is particularly useful for large proteins where uniform labeling would result in an unmanageably crowded spectrum. utoronto.ca

One of the key parameters that can be measured using ¹⁵N-labeled alanine is the ³J(HNHα) coupling constant, which is related to the dihedral angle φ of the protein backbone. nih.gov By measuring these coupling constants, often over a range of temperatures, it is possible to gain insights into the conformational preferences of the peptide backbone. nih.gov For example, studies on short alanine-containing peptides have used ¹⁵N-labeling to accurately measure ³JαN coupling constants and investigate the stability of the polyproline II (PII) conformation. nih.gov

NMR relaxation experiments on ¹⁵N-labeled proteins provide information about the dynamics of the protein backbone on a wide range of timescales. duke.edu These studies can reveal which parts of a protein are rigid and which are flexible, which is often crucial for understanding protein function and stability.

Emerging Research Directions and Methodological Innovations

Development of Novel Synthetic Approaches for Complex ¹⁵N-Labeled Building Blocks

The synthesis of ¹⁵N-labeled building blocks is evolving beyond simple isotopic incorporation to the creation of complex, multifunctional molecules designed for specific applications in medicinal chemistry and drug discovery. lifechemicals.com A key objective is to develop synthetic pathways that are not only efficient but also versatile, allowing for the introduction of the ¹⁵N label into a wide array of molecular scaffolds. lifechemicals.comrsc.org

Historically, the synthesis of isotopically labeled compounds, including those with ¹⁴C and ¹¹C, has often involved challenging and hazardous reagents like potassium cyanide. acs.org Modern approaches are moving towards milder and safer methods. For instance, the development of electrophilic cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), provides a more attractive route for isotope incorporation. acs.org Such reagents can be derived from environmentally benign precursors and utilized under mild conditions, offering a significant alternative to traditional methods. acs.org

Research has also focused on transition-metal-catalyzed reactions to create carbon-carbon and carbon-nitrogen bonds selectively. Rhodium-catalyzed cyanation of aryl boronic acids is one such method that has been successfully applied to a broad range of substrates. acs.org These advanced synthetic strategies are crucial for producing not just simple labeled amino acids, but also more complex structures like ¹⁵N-enriched heterocycles and peptides, which are invaluable as imaging agents and for studying metabolic pathways. nih.govcsmres.co.uk The ability to custom-synthesize novel building blocks with favorable physicochemical properties is seen as a pragmatic way to improve the quality of compounds used in drug discovery. csmres.co.uk

Table 1: Comparison of Synthetic Strategies for Isotope Labeling

Strategy Key Features Advantages Challenges
Traditional Methods (e.g., using KCN) Relies on nucleophilic cyanide sources. Well-established for certain transformations. High toxicity, harsh reaction conditions.
Electrophilic Cyanation (e.g., using NCTS) Employs electrophilic nitrile sources. acs.org Milder conditions, improved safety profile, versatile. acs.org Reagent availability and cost can be a factor.
Metal-Catalyzed Cross-Coupling Uses catalysts (e.g., Rhodium, Palladium) to form C-C or C-N bonds. acs.org High stereoselectivity, broad substrate scope. rsc.org Catalyst sensitivity, potential for metal contamination.

| Enzymatic Synthesis | Utilizes enzymes to catalyze specific labeling reactions. | High specificity, environmentally benign. | Limited to specific substrates and reaction types. |

Advancement of NMR Pulse Sequences and Data Analysis for ¹⁵N-Enriched Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for studying ¹⁵N-labeled molecules. However, the ¹⁵N nucleus has a low gyromagnetic ratio and low natural abundance (0.37%), which results in inherently low sensitivity. nih.govmagritek.com Consequently, significant research has been dedicated to developing advanced NMR pulse sequences and data analysis methods to overcome these limitations and enhance the quality of information obtained from ¹⁵N-enriched systems.

Over the past decades, the sophistication of NMR pulse sequences has increased dramatically, leading to substantial improvements in sensitivity and resolution. utoronto.ca Techniques such as Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) have been foundational for sensitivity enhancement. acs.org Modern experiments often involve multidimensional correlation spectroscopy, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate ¹⁵N nuclei with more sensitive protons. acs.orgrsc.org

For larger biomolecules, Transverse Relaxation-Optimized Spectroscopy (TROSY)-based pulse schemes have been a major advancement. utoronto.ca TROSY helps to mitigate the fast relaxation of large molecules, allowing for the study of high-molecular-weight proteins. utoronto.canih.gov Further innovations include the development of ¹⁵N-detected experiments, which harness the slow relaxation properties of nitrogen to deliver enhanced resolution, particularly for challenging systems like intrinsically disordered proteins (IDPs). pnas.org For solid-state NMR, sequences like Proton-Assisted Recoupling (PAR) are used to efficiently establish ¹⁵N-¹⁵N correlations, providing crucial distance restraints for structure determination. nih.gov

Recent developments have even extended ¹H-¹⁵N heteronuclear correlation experiments to benchtop NMR systems, making this powerful technique more accessible. magritek.com These advancements are complemented by sophisticated data processing techniques that improve peak alignment and facilitate the identification of metabolites directly from chemical shifts, streamlining the analysis of complex biological mixtures. nih.gov

Table 2: Key NMR Pulse Sequences for ¹⁵N-Enriched Systems

Pulse Sequence Primary Application Key Advantage
INEPT Sensitivity enhancement of ¹⁵N signals. acs.org Transfers polarization from sensitive protons to ¹⁵N.
HSQC/HMBC Correlation of ¹H and ¹⁵N chemical shifts. acs.org Provides connectivity information through one-bond (HSQC) or multiple-bond (HMBC) couplings.
TROSY Studies of large macromolecules (>25 kDa). utoronto.canih.gov Reduces transverse relaxation rates, leading to sharper lines and higher sensitivity. utoronto.ca
¹⁵N-Detected Experiments High-resolution studies of intrinsically disordered proteins. pnas.org Leverages the slow relaxation of ¹⁵N for superior resolution. pnas.org

| PAR (Solid-State) | Establishing long-range ¹⁵N-¹⁵N correlations in solids. nih.gov | More efficient than other mixing schemes like PDSD for observing long-range contacts. nih.gov |

Integration of N-tert-Butoxycarbonyl-L-alanine-[¹⁵N] in Multi-Omics Research

Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, aim to provide a comprehensive understanding of biological systems. Stable isotope labeling is a powerful tool in these fields, particularly in quantitative proteomics and metabolomics. nih.gov While ¹³C labeling is common, the use of ¹⁵N-enriched compounds like N-tert-Butoxycarbonyl-L-alanine-[¹⁵N] offers complementary and crucial information, especially for tracking nitrogen metabolism and protein dynamics.

In metabolomics, NMR-based methods can analyze complex mixtures of metabolites in biological fluids or extracts. nih.gov The use of both ¹³C and ¹⁵N enriched metabolites is becoming more common, but the deconvolution of ¹H-¹⁵N correlation spectra can be challenging due to the lack of comprehensive ¹⁵N chemical shift databases. acs.org To address this, novel experiments like the broadband ¹⁵N-edited ¹H-¹³C HSQC have been developed. This technique uses the ¹⁵N nucleus as a filter to simplify complex spectra, significantly increasing the number of resolved peaks corresponding to nitrogen-containing metabolites. acs.org By incorporating ¹⁵N-labeled alanine (B10760859), researchers can trace its metabolic fate, identifying downstream metabolites and quantifying fluxes through specific pathways.

In proteomics, stable isotope labeling is fundamental for quantitative comparisons of protein abundance between different states. nih.gov While methods often rely on mass spectrometry, NMR can provide unique insights into protein structure and dynamics. Incorporating ¹⁵N-alanine into proteins allows for the analysis of protein folding, stability, and interactions using the advanced NMR techniques described previously. The automation of data analysis is a key challenge, and computational approaches are being developed to process quantitative proteomics data in a more objective and high-throughput manner. nih.gov

Computational Chemistry and Molecular Dynamics Simulations in Conjunction with Isotopic Labeling Data

The combination of experimental data from isotopic labeling with computational and theoretical methods provides a powerful synergy for understanding molecular systems at an atomic level. researchgate.net Computational chemistry and molecular dynamics (MD) simulations are increasingly used to interpret experimental results, validate structural models, and predict molecular behavior. nih.gov

MD simulations approximate the average properties of a chemical system by simulating the movement of atoms over time based on classical mechanics. youtube.com When applied to biomolecules, these simulations can provide insights into protein dynamics, conformational changes, and ligand-binding interactions that are often difficult to capture experimentally. nih.gov Isotopic labeling data, particularly distance restraints from solid-state NMR or information on local dynamics, can be used as constraints to guide and refine these simulations, leading to more accurate molecular models.

Quantum chemical calculations, such as Density Functional Theory (DFT), are essential for predicting NMR parameters. For example, DFT calculations have been used to validate the assignment of complex ¹⁵N NMR spectra by accurately predicting chemical shifts. acs.org This is particularly valuable in cases where experimental assignment is ambiguous. The integration of experimental isotopic labeling data with computational modeling is crucial for understanding complex phenomena such as molecular recognition in water and ligand-protein binding. researchgate.net As computational power increases, these integrated approaches are becoming indispensable tools in chemistry and biology, bridging the gap between static structures and dynamic molecular function. researchgate.net

Table 3: Role of Computational Methods with Isotopic Labeling Data

Computational Method Application Synergy with Isotopic Labeling
Molecular Dynamics (MD) Simulations Simulating atomic and molecular motion over time. nih.govyoutube.com NMR-derived distance and torsion angle restraints can be used to guide and validate simulations of proteins and other biomolecules.
Density Functional Theory (DFT) Calculating electronic structure and predicting molecular properties. Accurately predicts NMR chemical shifts, aiding in the assignment and interpretation of experimental ¹⁵N spectra. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling chemical reactions in complex systems (e.g., enzymes). Isotope effects measured experimentally can be compared with QM/MM calculations to elucidate reaction mechanisms.

| Automated Data Analysis Algorithms | High-throughput processing of proteomics and metabolomics data. nih.gov | Processes large datasets from stable isotope labeling experiments to quantify proteins and metabolites objectively. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for L-ALANINE-N-T-BOC (15N) to ensure isotopic purity and structural integrity?

  • Methodological Answer : The synthesis typically involves using isotopically labeled precursors (e.g., 15N-ammonia or 15N-labeled amino groups) in transamination or enzymatic reactions. For example, N-tert-butoxycarbonylation of L-alanine-15N under anhydrous conditions preserves isotopic integrity, followed by purification via HPLC or column chromatography to achieve >98.5% chemical purity and >98% isotopic enrichment. Critical parameters include reaction pH (7.5–8.5) and temperature (20–25°C) to minimize racemization .

Q. How should L-ALANINE-N-T-BOC (15N) be stored and handled to prevent isotopic exchange or degradation?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent moisture absorption and isotopic scrambling. For solution preparation, use deuterated solvents (e.g., D2O) for NMR studies or sterile buffers (pH 6.5–7.5) for metabolic assays. Avoid repeated freeze-thaw cycles, which can induce hydrolysis of the Boc group .

Q. What role does L-ALANINE-N-T-BOC (15N) play in metabolic flux analysis of the glucose-alanine cycle?

  • Methodological Answer : As a 15N-labeled tracer, it enables quantification of nitrogen transfer from muscle to liver via transamination reactions. For in vivo studies, administer the compound intravenously and track 15N incorporation into urea (via LC-MS) or glutamate (via 15N NMR). Key parameters include dosing concentration (1–5 mM) and sampling intervals (0–120 min) to capture dynamic flux .

Advanced Research Questions

Q. How can researchers design 15N tracer experiments using L-ALANINE-N-T-BOC (15N) to quantify nitrogen assimilation in plant-microbe interactions?

  • Methodological Answer : Use hydroponic or soil-based systems with 15N-labeled alanine (10–50 μM) to trace nitrogen uptake by plants and microbial communities. Post-harvest, analyze 15N enrichment in roots, shoots, and rhizosphere microbiota via isotope ratio mass spectrometry (IRMS). Normalize data to natural 15N abundance (0.366%) and account for isotopic dilution using compartmental modeling .

Q. What advanced NMR techniques utilize L-ALANINE-N-T-BOC (15N) to study protein dynamics and conformational changes?

  • Methodological Answer : Employ 15N{1H} steady-state Nuclear Overhauser Effect (ssNOE) experiments to probe backbone flexibility. Prepare samples in 20 mM phosphate buffer (pH 7.0) with 10% D2O. Use a saturation-recovery pulse sequence with 3–5 s relaxation delays to measure cross-peak intensity ratios. Note: Sensitivity is 10× lower than R1/R2 measurements due to equilibrium 15N magnetization limitations .

Q. How to address contradictions in 15N recovery data when using L-ALANINE-N-T-BOC (15N) in soil-plant systems?

  • Methodological Answer : Discrepancies often arise from incomplete tracer uptake or microbial immobilization. Mitigate by:

  • Optimizing sampling depth (0–80 cm for soil) and timing (post-fertilization).
  • Using dual-labeling (13C/15N) to distinguish plant vs. microbial assimilation.
  • Applying ANOVA with Duncan’s post-hoc test (p < 0.05) to compare recovery rates across treatments .

Q. What analytical methods are recommended for verifying the isotopic purity of L-ALANINE-N-T-BOC (15N)?

  • Methodological Answer : Combine LC-MS (for chemical purity, ≥98.5%) with high-resolution IRMS (for isotopic enrichment, ≥98% 15N). For structural validation, use 1H-15N HSQC NMR to confirm Boc-group integrity and absence of racemization. Calibrate instruments with certified standards (e.g., IAEA-N-1 for 15N) .

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